1-Hydroxyanthraquinone
Overview
Description
1-Hydroxyanthraquinone, also known as 1-hydroxy-9,10-anthraquinone, is an organic compound that belongs to the class of hydroxyanthraquinones. These compounds are derivatives of anthraquinone, where one hydrogen atom is replaced by a hydroxyl group. The molecular formula of this compound is C({14})H({8})O(_{3}). This compound is known for its vibrant color and is used in various applications, including dyes and pigments .
Mechanism of Action
Target of Action
1-Hydroxyanthraquinone, a derivative of anthraquinone, primarily targets essential cellular proteins . These targets include key proteins such as kinases, topoisomerases, telomerases, matrix metalloproteinases, and G-quadruplexes involved in the viability of cancer cells .
Mode of Action
The mode of action of this compound involves various mechanisms. It inhibits biofilm formation, destroys the cell wall, inhibits endotoxins, and blocks the synthesis of nucleic acids and proteins . It also interferes with energy metabolism and other substances .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits cancer progression by targeting essential cellular proteins . The compound’s interaction with these proteins can influence various pathways, leading to changes in cell proliferation, invasion, migration, metastasis, and induction of cellular apoptosis .
Pharmacokinetics
The pharmacokinetics of anthraquinones, including this compound, are complex. They are absorbed mainly in the intestines and are mostly distributed in blood flow-rich tissues and organs . Metabolic pathways of anthraquinones include hydrolysis, glycuronidation, sulfation, methylation/demethylation, hydroxylation/dehydroxylation, oxidation/reduction (hydrogenation), acetylation, and esterification . The main excretion routes for anthraquinones are the kidney, recta, and gallbladder .
Result of Action
The result of this compound’s action is multifaceted. It has been shown to have significant biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects . It can inhibit cancer cell proliferation, invasion, migration, metastasis, induce cellular apoptosis, and regulate the host immune response .
Biochemical Analysis
Biochemical Properties
1-Hydroxyanthraquinone interacts with essential cellular proteins . It has been found to inhibit cancer progression by targeting key proteins such as kinases, topoisomerases, telomerases, matrix metalloproteinases, and G-quadruplexes involved in the viability of cancer cells .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It inhibits cancer cell proliferation, invasion, migration, metastasis, and induces cellular apoptosis and tumor angiogenesis . It also regulates the host immune response, has antioxidant and anti-inflammatory properties, and can reverse tumor cell multidrug resistance .
Molecular Mechanism
The molecular mechanism of this compound involves excited-state intramolecular proton transfer . This process is investigated using quantum mechanics/molecular mechanics–molecular dynamics (QM/MM–MD) simulation . The time scale of the intramolecular proton transfer is determined to be about 32 fs .
Temporal Effects in Laboratory Settings
In laboratory settings, the excited state intramolecular proton transfer dynamics of this compound in solution have been investigated by femtosecond transient absorption spectroscopy and quantum chemistry calculations . The reaction dynamics show that the rate of proton transfer is inversely proportional to the polarity of the solvents .
Metabolic Pathways
The metabolic pathways of this compound involve hydrolysis, glycuronidation, sulfation, methylation/demethylation, hydroxylation/dehydroxylation, oxidation/reduction (hydrogenation), acetylation, and esterification by intestinal flora and liver metabolic enzymes . Of note, anthraquinones can be transformed into each other .
Transport and Distribution
Anthraquinones, including this compound, are absorbed mainly in the intestines and are mostly distributed in blood flow-rich tissues and organs . These include blood, intestines, stomach, liver, lung, kidney, and fat .
Preparation Methods
1-Hydroxyanthraquinone can be synthesized through several methods:
Hydrolysis of 1-Nitroanthraquinone: This method involves the high-temperature hydrolysis of 1-nitroanthraquinone in the presence of calcium hydroxide or pyridine.
Aqueous Hydrolysis of 1-Anthraquinonesulfonic Acid: This method involves the high-temperature aqueous hydrolysis of 1-anthraquinonesulfonic acid with alkali.
Oxidation of Anthracene or Anthraquinone: This method involves the oxidation of either anthracene or anthraquinone in an aqueous system with air and bromide at about 260°C under 75 atmospheres of pressure.
Chemical Reactions Analysis
1-Hydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: The reduction of this compound can lead to the formation of 1-aminoanthraquinone.
Common reagents used in these reactions include palladium catalysts, potassium carbonate, and various arylboronic acids . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Hydroxyanthraquinone has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various dyes and pigments.
Biology: This compound has been studied for its potential anticancer properties.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
Comparison with Similar Compounds
1-Hydroxyanthraquinone can be compared with other hydroxyanthraquinones, such as:
1,4-Dihydroxyanthraquinone (Quinizarin): This compound has two hydroxyl groups and is commonly used as a dye.
1,5-Dihydroxyanthraquinone: Similar to this compound, this compound is used in the synthesis of dyes and pigments.
1,8-Dihydroxyanthraquinone: This compound also has applications in dye synthesis and exhibits similar chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its dihydroxy counterparts.
Properties
IUPAC Name |
1-hydroxyanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O3/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLXPCBPYBNQNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020722 | |
Record name | 1-Hydroxyanthraquinone | |
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URL | https://comptox.epa.gov/dashboard/DTXSID1020722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange-red to yellow solid; [HSDB] Orange powder; [MSDSonline] | |
Record name | 1-Hydroxyanthraquinone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2894 | |
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Boiling Point |
Sublimes | |
Record name | 1-HYDROXYANTHRAQUINONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7145 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in ethanol, ethyl ether, and benzene., Soluble in oxygenated solvents, Slightly soluble in liquid NH3, In water, 8.5 mg/L @ 25 °C | |
Record name | 1-HYDROXYANTHRAQUINONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7145 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000021 [mmHg], 2.09X10-7 mm Hg @ 25 °C | |
Record name | 1-Hydroxyanthraquinone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2894 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | 1-HYDROXYANTHRAQUINONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7145 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Orange red needles, Red-orange needles from ethyl alcohol, Orange-red to fine yellow crystals in ethanol | |
CAS No. |
129-43-1 | |
Record name | 1-Hydroxyanthraquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Hydroxyanthraquinone | |
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Record name | 1-HYDROXYANTHRAQUINONE | |
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Record name | 9,10-Anthracenedione, 1-hydroxy- | |
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Record name | 1-Hydroxyanthraquinone | |
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Record name | 1-hydroxyanthraquinone | |
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Record name | 1-HYDROXYANTHRAQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFU129OE9H | |
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Record name | 1-HYDROXYANTHRAQUINONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7145 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
193.8 °C | |
Record name | 1-HYDROXYANTHRAQUINONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7145 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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